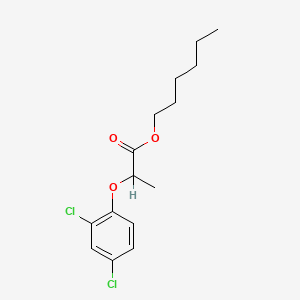

Hexyl 2-(2,4-dichlorophenoxy)propionate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94043-03-5 |

|---|---|

Molecular Formula |

C15H20Cl2O3 |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

hexyl 2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3 |

InChI Key |

QHJAMKPDUDVZKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthesis Routes from 2,4-Dichlorophenoxyacetic Acid and Dichlorprop (B359615) Isomers

The core structure of Hexyl 2-(2,4-dichlorophenoxy)propionate is derived from 2-(2,4-dichlorophenoxy)propionic acid, commonly known as Dichlorprop. Dichlorprop itself is synthesized from precursors such as 2,4-dichlorophenol (B122985) and 2-chloropropanoic acid.

A common industrial synthesis route involves the reaction of 2,4-dichlorophenol with 2-chloropropanoic acid. google.com This condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. The phenoxide then displaces the chlorine atom from 2-chloropropanoic acid in a Williamson ether synthesis-type reaction.

Historically, the synthesis of dichlorprop, as of 1950, began with the chlorination of phenol, which yields a mixture of chlorophenols, including the desired 2,4-dichlorophenol. researchgate.net This is followed by a reaction with 2-chloropropanoic acid to form Dichlorprop. researchgate.net The reaction can be influenced by various factors, including the choice of solvent and catalyst. For instance, using a solvent like dimethyl sulfoxide (B87167) (DMSO) instead of water has been shown to improve the condensation yield to over 90%. rsc.org

It is important to note that Dichlorprop possesses a chiral center at the carbon atom of the propionic acid moiety. This results in two stereoisomers (enantiomers): (R)-Dichlorprop and (S)-Dichlorprop. The herbicidal activity is primarily associated with the (R)-isomer, also known as Dichlorprop-P. wikipedia.orgnih.gov Modern synthetic methods often focus on producing the enantiomerically pure (R)-isomer to provide a more effective product. wikipedia.org

Esterification Processes for this compound

The final step in the synthesis of this compound is the esterification of Dichlorprop with hexanol. A widely used method for this transformation is the Fischer-Speier esterification. libretexts.orgathabascau.camasterorganicchemistry.combyjus.com This acid-catalyzed reaction involves heating the carboxylic acid (Dichlorprop) with an alcohol (hexanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comlibretexts.orgbyjus.com

The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol (hexanol) can be used, or the water formed during the reaction can be removed, for instance, by azeotropic distillation. google.combyjus.com A patent for the preparation of 2,4-D butyl ester, a related compound, describes a process where 2,4-dichlorophenoxyacetic acid is reacted with n-butanol in the presence of sulfuric acid with reflux and dehydration for 2-5 hours. google.com A similar protocol would be applicable for the synthesis of the hexyl ester. After the reaction, the mixture is typically cooled, neutralized, and the organic layer is washed and purified, often by distillation under reduced pressure to yield the final ester product. google.com

The reaction conditions for the esterification of Dichlorprop to its 2-ethylhexyl ester, a commercially used derivative, are well-established, indicating that the synthesis of the hexyl ester would follow a similar, robust industrial process. wikipedia.org

Development of Novel Analogues and Derivatives

Research into new derivatives of 2-(2,4-dichlorophenoxy)propionate aims to improve efficacy, modify physical properties, and potentially reduce environmental impact.

Herbicidal Ionic Liquids (HILs) incorporating 2-(2,4-dichlorophenoxy)propionate Anions

A significant area of development is the creation of Herbicidal Ionic Liquids (HILs). These are salts in which the cation or anion (or both) is a large organic ion, and they exist as liquids below 100°C. By pairing the 2-(2,4-dichlorophenoxy)propionate anion with various organic cations, it is possible to create HILs with tailored properties.

The synthesis of these HILs typically involves a metathesis reaction or a neutralization reaction. For example, an alkali metal salt of Dichlorprop can be reacted with a halide salt of the desired organic cation in a suitable solvent. The resulting inorganic halide salt precipitates and can be filtered off, leaving the HIL in solution. Alternatively, Dichlorprop acid can be directly neutralized with an appropriate organic hydroxide base.

Research has shown that HILs incorporating the 2-(2,4-dichlorophenoxy)propionate anion can exhibit modified physicochemical properties, such as altered solubility and volatility, which can influence their biological activity and environmental fate. researchgate.net

Structural Modifications for Enhanced Biological Activity

Beyond HILs, other structural modifications of the 2-(2,4-dichlorophenoxy)propionate molecule are being explored to enhance its herbicidal properties. The general approach involves synthesizing a series of derivatives and then evaluating their biological activity to establish structure-activity relationships. nih.govrsc.orgnih.gov

For phenoxy herbicides, modifications often focus on the carboxylic acid group, the ether linkage, or the aromatic ring. For instance, creating different ester or amide derivatives can alter the compound's uptake and translocation within the plant. The synthesis of such derivatives often follows standard organic chemistry transformations.

While specific examples of extensive structural modifications of Dichlorprop for enhanced herbicidal activity are not widely published in readily available literature, the principles of medicinal and agrochemical chemistry suggest that modifications to the phenyl ring substituents or the propionate (B1217596) side chain could lead to analogues with improved performance. The high herbicidal activity of the (R)-enantiomer (Dichlorprop-P) highlights the critical role of stereochemistry in biological activity. wikipedia.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of phenoxy herbicide synthesis, this includes using less hazardous solvents, developing catalytic reactions, and improving atom economy.

One approach to a greener synthesis of phenoxyalkanoic acid esters involves using solid acid catalysts or microwave-assisted reactions to drive the esterification process. rsc.org These methods can reduce the need for strong, corrosive mineral acids and can often lead to shorter reaction times and higher yields. rsc.org For example, the use of micro-particulate inorganic materials like silica (B1680970) and clays (B1170129) as supports for the esterification of 2,4-D has been reported as a clean, solventless method. rsc.org

Mechanistic Elucidation of Herbicidal Action

Interactions with Plant Hormonal Pathways: Synthetic Auxin Mimicry

The primary mode of action of Hexyl 2-(2,4-dichlorophenoxy)propionate is its function as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin. In plants, auxins are crucial for a multitude of developmental processes, including cell growth, division, and differentiation. Synthetic auxins like this compound, and its parent compound dichlorprop (B359615), are structurally similar to IAA, allowing them to bind to auxin receptors. However, unlike natural auxins which are tightly regulated within the plant, synthetic auxins are not easily metabolized, leading to a persistent and overwhelming hormonal signal.

This sustained signaling cascade results in a loss of controlled growth. The plant's metabolic resources are diverted to abnormal and unsustainable growth processes, ultimately leading to the death of the susceptible plant.

Cellular and Molecular Responses in Susceptible Plant Species

The overstimulation of auxin-responsive pathways by this compound triggers a series of detrimental cellular and molecular events in susceptible broadleaf plants.

Effects on Cell Division and Elongation

One of the most prominent effects of synthetic auxins is the uncontrolled stimulation of cell division and elongation. In normal plant development, auxins promote cell elongation by increasing the extensibility of the cell wall. This is achieved through the "acid growth hypothesis," where auxin stimulates proton pumps, lowering the pH of the cell wall and activating enzymes called expansins that loosen the cell wall structure.

When a susceptible plant is treated with this compound, this process is sent into overdrive. The persistent auxin signal leads to excessive and disorganized cell elongation, causing the characteristic symptoms of phenoxy herbicide damage, such as twisting (epinasty) of stems and petioles. Furthermore, cell division in the cambial tissues is stimulated uncontrollably, leading to abnormal tissue proliferation.

Research on the related compound 2,4-D has shown that it can induce chromosomal abnormalities in plant cells, including chromosome bridges, fragments, and lagging chromosomes, further contributing to the disruption of normal cell division. nih.gov

Table 1: Observed Cytological Aberrations in Allium cepa Root Tip Cells Exposed to 2,4-D (a related synthetic auxin)

| Aberration Type | Description |

| C-mitosis | Disruption of the mitotic spindle, leading to scattered chromosomes. |

| Stickiness | Chromosomes adhering to each other, causing clumping. |

| Laggards | Chromosomes or chromatids that lag behind during anaphase movement. |

| Bridges | Formation of chromosome bridges between the poles of the cell at anaphase. |

| Fragments | Acentric pieces of chromosomes resulting from breakage. |

| Multipolarity | Formation of more than two poles in the mitotic spindle. |

Data based on findings from studies on 2,4-D, illustrating the types of cellular disruption caused by synthetic auxins. nih.gov

Impact on Vascular Tissue Development

The vascular tissues of a plant, the xylem and phloem, are responsible for the transport of water, nutrients, and sugars. The development and function of these tissues are tightly regulated by auxin gradients. This compound disrupts these gradients, leading to severe abnormalities in the vascular system.

The uncontrolled proliferation of cells in the cambium and phloem parenchyma leads to a blockage of the phloem, inhibiting the transport of sugars from the leaves to other parts of the plant. This starves the roots and other growing points of essential energy. Similarly, the uncontrolled growth can crush the xylem vessels, impeding water and nutrient transport. This disruption of the vascular system is a key factor in the eventual death of the plant.

Stereochemical Influences on Herbicidal Efficacy (e.g., (R)-isomer activity)

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: the (R)-isomer and the (S)-isomer. The biological activity of many chiral pesticides is highly dependent on their stereochemistry, and this is true for the phenoxypropionic acid herbicides.

It is the (R)-isomer of the parent acid, dichlorprop, that is responsible for the herbicidal activity. nih.gov The (S)-isomer is largely inactive. This stereoselectivity is due to the specific three-dimensional structure of the auxin-binding proteins (receptors) in the plant. The (R)-isomer has the correct spatial arrangement to bind effectively to these receptors and initiate the downstream signaling cascade that leads to phytotoxicity. The (S)-isomer, on the other hand, does not fit the binding site as effectively and therefore does not elicit a significant herbicidal response.

For this reason, modern formulations of dichlorprop-based herbicides, including ester forms like this compound, are often enriched with the (R)-isomer, known as dichlorprop-P. This increases the efficacy of the herbicide and reduces the environmental load of the non-herbicidal (S)-isomer.

The hexyl ester itself is not the active molecule at the receptor level. In the plant, the ester linkage is cleaved by enzymes, releasing the active (R)-2-(2,4-dichlorophenoxy)propionic acid. The ester form, however, can influence the uptake and translocation of the herbicide into the plant.

Table 2: Herbicidal Activity of Dichlorprop Isomers

| Isomer | Herbicidal Activity | Receptor Binding Affinity |

| (R)-dichlorprop | High | Strong |

| (S)-dichlorprop | Low to negligible | Weak |

This table illustrates the differential activity of the stereoisomers of the parent acid of this compound.

Environmental Dynamics and Transformation Pathways

Environmental Fate Processes

The environmental fate of Hexyl 2-(2,4-dichlorophenoxy)propionate is governed by a series of interconnected physical, chemical, and biological processes that determine its persistence, mobility, and ultimate degradation in various environmental compartments.

The primary transformation pathway for esters of 2,4-D, including the hexyl ester, is hydrolysis to the 2,4-D acid. This process can occur through both chemical and biological mechanisms and is influenced by factors such as pH, temperature, and microbial activity.

In aquatic environments, the hydrolysis of 2,4-D esters is pH-dependent, with the rate increasing under alkaline conditions. fao.orginvasive.org For instance, the hydrolysis half-life of 2,4-D 2-ethylhexyl ester (a comparable long-chain ester) is significantly shorter at pH 9 (2.2 days) than at pH 7 (48 days). fao.org In acidic waters, hydrolysis is slower, and other degradation processes may become more significant. epa.gov

In soil, the hydrolysis of 2,4-D esters is typically rapid, largely due to microbial activity. fao.org Studies have shown that various 2,4-D esters are rapidly hydrolyzed in non-sterile soils, with over 72% conversion to the acid form occurring within 72 hours. fao.org The rate of hydrolysis in soil is influenced by soil moisture, with complete hydrolysis of esters like the isopropyl and n-butyl esters occurring within 24 hours at moisture levels above the wilting point. 24d.info The rapid conversion in soil means that the persistence and mobility of the original ester are limited, and the environmental fate is predominantly that of the resulting 2,4-D acid. invasive.org24d.info

Table 1: Hydrolysis Half-life of 2,4-D Esters

| Compound | Medium | pH | Temperature (°C) | Half-life |

|---|---|---|---|---|

| 2,4-D 2-Ethylhexyl Ester | Water | 7 | Not Specified | 48 days fao.org |

| 2,4-D 2-Ethylhexyl Ester | Water | 9 | Not Specified | 2.2 days fao.org |

| 2,4-D Butoxyethyl Ester | Water | 5 | Not Specified | 196 days epa.gov |

| 2,4-D Butoxyethyl Ester | Water | 7 | Not Specified | 47.5 hours epa.gov |

| 2,4-D Butoxyethyl Ester | Water | 9 | Not Specified | 3.5 hours epa.gov |

| Various 2,4-D Esters | Non-sterile Soil | Not Specified | Not Specified | >72% hydrolysis in 72h fao.org |

This table is interactive. Users can sort columns by clicking on the headers.

Photochemical degradation, or photolysis, can contribute to the breakdown of this compound and its primary degradant, 2,4-D. However, its significance varies depending on the environmental matrix and the presence of sunlight.

The parent compound, 2,4-D, is known to be susceptible to photodegradation. inchem.org In the atmosphere, vapor-phase 2,4-D is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov In sunlit surface waters, photolysis is also considered an important environmental fate process for 2,4-D. cdc.gov

On soil surfaces, photolysis of 2,4-D esters can occur, but the rate is generally slower compared to hydrolysis and microbial degradation. invasive.orgresearchgate.net A study on the photolysis of 2,4-D ethyl ester on different soil types under sunlight reported half-lives ranging from approximately 3 to 12 days. researchgate.net The rate of photodegradation on soil can be influenced by the soil composition, with some soil components potentially sensitizing the reaction while others, like humic substances, may have a quenching effect. researchgate.net The EPA has reported a photodegradation half-life for 2,4-D in soil of 68 days, suggesting that microbial degradation is the more dominant process. cdc.gov

Table 2: Photodegradation Half-life of 2,4-D and its Esters

| Compound | Medium | Light Source | Half-life |

|---|---|---|---|

| 2,4-D (vapor-phase) | Atmosphere | Hydroxyl Radicals | ~19 hours cdc.gov |

| 2,4-D | Aerobic Mineral Soil | Not Specified | 68 days cdc.gov |

| 2,4-D Ethyl Ester | Alluvial Soil Surface | Sunlight | 6.07 ± 0.35 days researchgate.net |

| 2,4-D Ethyl Ester | Black Soil Surface | Sunlight | 3.04 ± 0.32 days researchgate.net |

| 2,4-D Ethyl Ester | Red Soil Surface | Sunlight | 12.37 ± 2.63 days researchgate.net |

This table is interactive. Users can sort columns by clicking on the headers.

Following the rapid hydrolysis of this compound to 2,4-D, the sorption and mobility of the resulting acid become the key factors governing its potential to move within soil profiles and enter water bodies. 2,4-D is a weak acid that exists predominantly in its anionic form at typical environmental pH levels. invasive.org This anionic nature leads to repulsion from negatively charged soil colloids, resulting in low sorption and high mobility in many soil types. nih.govnih.gov

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. Reported Koc values for 2,4-D in various soil types are relatively low, confirming its high mobility. For example, Koc values of 70, 76, 59, and 117 have been reported for sandy loam, sand, silty clay loam, and loam soils, respectively. cdc.gov The Freundlich sorption coefficient (KF) for 2,4-D in urban soils has been found to be low, further indicating high mobility. nih.gov

Volatilization is a process by which a substance transforms from a solid or liquid state into a gaseous state and disperses into the atmosphere. The volatility of 2,4-D formulations varies significantly, with ester forms being considerably more volatile than amine or salt forms. cambridge.orgbayer.usmda.state.mn.us Short-chain alcohol esters of 2,4-D are particularly volatile. inchem.org

The use of long-chain esters, such as the hexyl or ethylhexyl ester, results in lower volatility compared to short-chain esters. bayer.usmda.state.mn.us However, even these "low volatile" ester formulations have a higher potential to volatilize than amine or choline (B1196258) salt formulations, especially under hot and dry weather conditions. cambridge.orgbayer.us Field experiments have demonstrated that 2,4-D ester formulations can cause off-target injury to sensitive plants at significant distances due to vapor drift. cambridge.org Once hydrolyzed to the 2,4-D acid, which exists as an anion in the environment, the potential for volatilization from soil or water surfaces is not considered an important fate process. nih.gov

Biodegradation Mechanisms

Biodegradation is the most significant pathway for the dissipation of 2,4-D in the environment. invasive.orgnih.govnih.gov Following the initial hydrolysis of the hexyl ester, the resulting 2,4-D acid is readily broken down by a diverse range of soil and aquatic microorganisms.

In aerobic environments, the microbial degradation of 2,4-D is a rapid process. The half-life of 2,4-D in aerobic mineral soils is typically short, with an estimated average of 6.2 days. orst.educdc.gov Half-lives can range from a few days to a few weeks depending on soil properties, moisture, and temperature. cdc.gov

A wide variety of bacteria and fungi capable of degrading 2,4-D have been isolated from the environment, including species from the genera Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum. nih.gov These microorganisms utilize 2,4-D as a source of carbon and energy. frontiersin.org The degradation process is enzymatic, with several key enzymes and genes (such as the tfd genes) being identified as responsible for the breakdown of the 2,4-D molecule. frontiersin.org The primary degradation pathway often involves the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring, ultimately leading to the formation of simpler organic compounds and carbon dioxide. fao.org

Table 3: Aerobic Degradation Half-life of 2,4-D

| Compound | Environment | Half-life |

|---|---|---|

| 2,4-D | Aerobic Mineral Soil | 6.2 days cdc.gov |

| 2,4-D | Soil (average) | 10 days invasive.orgjuniperpublishers.com |

| 2,4-D | Aquatic (aerobic) | 4.5 days fao.org |

| 2,4-D | Aquatic (aerobic) | ~15 days cdc.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Anaerobic Microbial Transformation Processes (e.g., Reductive Dechlorination)

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater environments, the microbial transformation of chlorinated aromatic compounds like dichlorprop (B359615) proceeds differently than in aerobic settings. A key process is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms. This process is a form of anaerobic respiration or "halorespiration" frtr.gov.

For the primary metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP), anaerobic degradation in freshwater sediments has been observed to occur sequentially. The process begins with the dechlorination of 2,4-DCP to 4-chlorophenol (B41353) (4-CP) nih.gov. This is followed by the dechlorination of 4-CP to phenol (B47542). Subsequently, phenol can be carboxylated to form benzoate, which is then further degraded through acetate (B1210297) to ultimately produce methane (B114726) and carbon dioxide nih.gov. This entire pathway involves the sequential action of at least five different types of microorganisms nih.gov. The rate-limiting step in this sequence has been identified as the transformation of 4-chlorophenol to phenol nih.gov. Studies on related chlorinated compounds have shown that a variety of electron donors, including hydrogen, can support reductive dechlorination nih.govnih.gov. The process of enhanced in situ reductive dechlorination (ERD) involves stimulating microbial activity by introducing an engineered substrate that ferments to produce hydrogen, which in turn is used by dehalogenating bacteria to break down the contaminant youtube.com.

Identification and Characterization of Microbial Strains Involved in Degradation (e.g., Bacteria, Fungi)

The biodegradation of dichlorprop is predominantly a microbially-mediated process, with numerous bacterial and fungal strains capable of utilizing it as a source of carbon and energy. nih.gov

Bacteria: A significant number of bacterial isolates that can degrade dichlorprop have been identified. Members of the genera Sphingomonas, Herbaspirillum, and Bradyrhizobium have been isolated from soils and shown to degrade the herbicide koreascience.kr. In particular, Sphingomonas and the related genus Sphingopyxis appear to be key players in the degradation of racemic dichlorprop nih.govresearchgate.net. Sphingomonas herbicidovorans MH, for instance, has been shown to completely degrade both the (R) and (S) enantiomers of dichlorprop, exhibiting a preference for the (S) form nih.gov. Studies using DNA stable isotope probing have confirmed that Sphingobium and Sphingopyxis species are directly responsible for the degradation of racemic dichlorprop in microbial consortia nih.gov. Other bacterial genera implicated in the degradation of dichlorprop and similar phenoxy herbicides include Delftia, Stenotrophomonas, Rhodoferax, Alcaligenes, and Ralstonia researchgate.net.

Fungi: Fungi also play a role in the transformation of dichlorprop and its metabolites. The enzymatic machinery of fungi, including extracellular enzymes, is effective in breaking down xenobiotics researchgate.net. While much research has focused on bacteria, several fungal species have been identified as effective degraders of phenoxy herbicides. For example, the lipase (B570770) enzyme from Aspergillus niger is capable of enantioselective hydrolysis of dichlorprop methyl ester nih.gov. Studies on the related herbicide 2,4-D have identified strains like Aspergillus penicilloides and Mortierella isabellina as efficient degraders nih.gov. Fungi such as Rigidoporus sp., Fusarium sp., and Verticillium sp. have demonstrated the ability to degrade 2,4-D, likely employing enzymes such as laccases and cytochromes P450 nih.govresearchgate.net. Furthermore, marine-derived fungi, including strains of Tritirachium, Cladosporium, and Penicillium chrysogenum, have shown the capacity to biotransform the primary metabolite 2,4-dichlorophenol nih.gov.

Enzymatic Systems and Catabolic Gene Expression in Microbial Degradation

The microbial degradation of dichlorprop is initiated by specific enzymatic systems that target its distinct chiral forms. The initial step involves the cleavage of the ether linkage, a reaction catalyzed by enantiospecific α-ketoglutarate-dependent dioxygenases nih.gov.

The (R)-dichlorprop enantiomer is specifically targeted by an (R)-dichlorprop/α-ketoglutarate-dependent dioxygenase encoded by the rdpA gene nih.gov.

The (S)-dichlorprop enantiomer is targeted by an (S)-dichlorprop/α-ketoglutarate-dependent dioxygenase encoded by the sdpA gene nih.gov.

The expression of these genes, along with the related tfdA gene, has been shown to increase significantly in soil microcosms following the application of racemic dichlorprop nih.gov. The action of these dioxygenases converts the respective dichlorprop enantiomers into the common intermediate 2,4-dichlorophenol (2,4-DCP) and pyruvate (B1213749) nih.gov.

Following the formation of 2,4-DCP, the degradation pathway often mirrors that of the well-studied herbicide 2,4-D. This subsequent catabolism is typically controlled by a set of genes often found in an operon, such as the tfd gene cluster researchgate.net. The key steps include:

Hydroxylation of 2,4-DCP by 2,4-DCP hydroxylase (encoded by tfdB) to form 3,5-dichlorocatechol (B76880) researchgate.net.

Ortho-cleavage of the aromatic ring of 3,5-dichlorocatechol by chlorocatechol 1,2-dioxygenase (encoded by tfdC) researchgate.net.

A series of subsequent enzymatic reactions catalyzed by products of the tfdD, tfdE, and tfdF genes, which process the cleaved ring into intermediates that can enter the central metabolic pathway of the cell, the tricarboxylic acid (TCA) cycle researchgate.net.

Fungal degradation involves a different set of enzymes. Extracellular enzymes like laccases and manganese peroxidase , particularly from white-rot fungi, can oxidize a wide range of phenolic compounds nih.gov. Intracellular cytochrome P450 (CYP) monooxygenases are also implicated, catalyzing the initial hydroxylation and transformation of phenoxy herbicides nih.govresearchgate.net.

Formation and Fate of Primary and Secondary Degradation Products (e.g., 2,4-dichlorophenol, 2,4-dichloroanisole)

The primary and most significant degradation product formed from the microbial breakdown of dichlorprop is 2,4-dichlorophenol (2,4-DCP) koreascience.krnih.govnih.gov. This intermediate is generated through the cleavage of the ether bond of the parent molecule by dioxygenase enzymes nih.gov. The formation of 2,4-DCP has been consistently observed in degradation studies involving various microbial isolates koreascience.kr.

The fate of 2,4-DCP is dependent on the prevailing environmental conditions, particularly the availability of oxygen.

Under aerobic conditions , 2,4-DCP is further metabolized through the pathway described in section 4.2.4. It is hydroxylated to form 3,5-dichlorocatechol , which then undergoes ring cleavage and is eventually mineralized to carbon dioxide and water researchgate.net.

Under anaerobic conditions , the fate of 2,4-DCP follows a reductive pathway. It is sequentially dechlorinated, first to 4-chlorophenol , and then to phenol nih.gov. Phenol can be further metabolized by anaerobic consortia into compounds like benzoate, ultimately leading to the formation of methane and CO2 nih.gov.

While 2,4-dichloroanisole (B165449) is a potential metabolite that could be formed through microbial methylation of 2,4-DCP, its formation as a significant degradation product of this compound was not prominently documented in the reviewed literature. The principal degradation pathway proceeds through the formation and subsequent degradation of 2,4-DCP.

Persistence and Environmental Half-Life Studies across Different Compartments

This compound is considered to be non-persistent in the environment. Its persistence is largely governed by the degradation of dichlorprop, which is formed upon the hydrolysis of the hexyl ester. Biotransformation is the primary route of transformation in soil environments canada.ca.

In soil, dichlorprop generally degrades relatively quickly, although the rate can be influenced by soil properties and the specific enantiomer. Studies have shown that dissipation is often faster in soils with lower organic matter content nih.gov. The degradation is enantioselective, with the (S)-enantiomer typically degrading faster than the more persistent (R)-enantiomer nih.gov. In sterilized soils, minimal dissipation is observed, confirming that microbial degradation is the main driver of its breakdown nih.gov.

In aquatic systems, dichlorprop transforms rapidly through both phototransformation and biotransformation canada.ca. However, under anaerobic aquatic conditions, the persistence of the related herbicide 2,4-D is significantly longer, with half-lives ranging from 41 to 333 days wikipedia.org.

The table below summarizes findings on the environmental half-life of dichlorprop.

| Compound | Compartment | Half-Life (DT50) | Conditions/Notes | Reference |

|---|---|---|---|---|

| (S)-dichlorprop | Soil A | 8.22 days | Laboratory study | nih.gov |

| (R)-dichlorprop | Soil A | 12.93 days | Laboratory study | nih.gov |

| (S)-dichlorprop | Soil D (lower organic matter) | 8.06 days | Laboratory study | nih.gov |

| (R)-dichlorprop | Soil D (lower organic matter) | 12.38 days | Laboratory study | nih.gov |

| Dichlorprop | Prairie Soil (unspecified) | 10 days | Laboratory study, average value | capes.gov.br |

| 2,4-D (related compound) | Aerobic Mineral Soil | 6.2 days | - | wikipedia.org |

| 2,4-D (related compound) | Anaerobic Aquatic Environment | 41 - 333 days | - | wikipedia.org |

Ecological Impact on Non Target Organisms and Ecosystems

Effects on Non-Target Flora and Adjacent Plant Communities

As a herbicide, Hexyl 2-(2,4-dichlorophenoxy)propionate has a direct biological action on plants. Its potential impact extends beyond the targeted weeds to surrounding vegetation through various exposure pathways.

Vegetative Vigor Assessments

Assessments of vegetative vigor are crucial for understanding the sublethal impacts on non-target plants. European regulatory evaluations have concluded a low risk to non-target terrestrial plants from the use of dichlorprop-P-2-ethylhexyl as a plant growth regulator on citrus. researchgate.net For the parent compound, dichlorprop-P, when used as a herbicide on cereals and grassland, a low risk was also concluded, provided that risk mitigation measures are implemented. researchgate.net These findings suggest that while the compound is potent, its impact on the vegetative vigor of non-target species can be managed under specific conditions.

Spray Drift and Off-Target Exposure Evaluation

Off-target movement, particularly through spray drift, is a primary route of exposure for adjacent plant communities. nih.gov The potential for drift is influenced by factors such as nozzle type, weather conditions, and the formulation of the herbicide. awsjournal.orgresearchgate.net Studies on related phenoxy herbicides have shown that off-target movement can cause injury to sensitive crops. lsu.edu

To mitigate these risks for dichlorprop-P, the European Food Safety Authority (EFSA) determined that a 5-meter no-spray buffer zone or the use of technology that achieves a 50% reduction in spray drift is necessary to ensure a low risk to non-target plants in adjacent areas. researchgate.net This indicates that without such measures, off-target exposure poses a significant risk to neighboring flora.

Impact on Aquatic Biota

The introduction of this compound into aquatic environments can occur through spray drift or runoff. nih.gov As the ester rapidly converts to dichlorprop-P acid in water, the ecological effects are related to both forms. apvma.gov.au In general, ester formulations of phenoxy herbicides are considered to be more toxic to aquatic organisms than their acid or salt counterparts. epa.gov

Effects on Fish and Aquatic Invertebrates

Toxicological data indicates that dichlorprop-P and its esters present a moderate toxicity risk to some aquatic organisms. herts.ac.uk The parent compound, dichlorprop-P, is described as being moderately toxic to fish but demonstrates a lower toxicity to aquatic invertebrates. herts.ac.uk Regulatory assessments have concluded a low risk for dichlorprop-P from exposure via surface water. researchgate.net

The toxicity of a substance to aquatic life is often measured by the concentration that is lethal to 50% of a test population (LC50) over a specific time, usually 96 hours for fish, or the concentration that causes immobility in 50% of invertebrates (EC50).

Data synthesized from multiple sources indicating general toxicity levels. Specific LC50/EC50 values for the hexyl ester are not consistently available in public literature, so data for the parent compound and related esters are used for context.

Influence on Aquatic Plant Species

As a herbicide designed to affect plant growth, this compound and its parent acid can impact non-target aquatic plants. The parent compound, dichlorprop-P, is reported to be moderately toxic to aquatic plants. herts.ac.uk All tested forms of the related herbicide 2,4-D have demonstrated high toxicity to vascular plants, which could lead to a loss of cover for fish and other aquatic organisms. epa.gov The management of aquatic vegetation is complex, and the introduction of any herbicide requires careful consideration of its effects on the entire plant community within the ecosystem. osu.edu

ER50 refers to the concentration causing a 50% reduction in a measured endpoint, such as growth or biomass.

Interactions with Terrestrial Invertebrates (e.g., Insects)

The impact of this compound on the diverse world of terrestrial invertebrates, which includes crucial players in the ecosystem such as insects, is not extensively documented in scientific literature. However, by examining studies conducted on related phenoxy herbicides and their various formulations, a pattern of potential interactions emerges.

Investigations into dichlorprop-P, the parent compound of the hexyl ester , have indicated a potential risk to predatory and parasitoid insects, which play a vital role in natural pest control. canada.ca Conversely, dichlorprop-P has been found to be less harmful to honeybees. herts.ac.uk The ethylhexyl ester of dichlorprop-P has been categorized as having moderate toxicity to avian species. herts.ac.uk

Table 1: Effects of Related Compounds on Terrestrial Invertebrates

| Compound/Formulation | Organism | Effect |

|---|---|---|

| 2,4-D (ester formulation) | Lady beetle (Coleomegilla maculata) larvae | 80% reduction in survival |

| 2,4-D (active ingredient and commercial formulation) | Lady beetle (Coleomegilla maculata) | Reduced fecundity |

| Dichlorprop-P | Predatory and parasitoid insects | Potential risk |

| Dichlorprop-P | Honeybees | Low toxicity |

Influence on Soil Microbial Community Structure and Function

The soil microbiome, a complex and vital ecosystem, is susceptible to the influence of agricultural chemicals. The impact of this compound on this community is primarily understood through the lens of research on its parent compounds, 2,4-D and dichlorprop (B359615), and their ester derivatives.

Upon application to the soil, it is anticipated that esters of 2,4-D, including the hexyl ester, undergo rapid hydrolysis, converting to the parent acid, 2,4-D. cdms.net The subsequent breakdown of this compound is predominantly carried out by soil microorganisms. nih.govnih.gov The relatively short half-life of 2,4-D in soil, typically ranging from a few days to several weeks, underscores the capacity of the soil microbial community to degrade this herbicide. nih.govcdc.gov

Table 2: Influence of Related Compounds on Soil Microbial Communities

| Compound | Effect on Soil Microbial Community | Key Findings |

|---|---|---|

| Dichlorprop | Increased bacterial diversity and degrader taxa | No significant change at phylum level; Sphingomonadaceae implicated in degradation. |

| (R,S)-Dichlorprop | Proliferation of degrading bacteria | Increase in dioxygenase-encoding genes (rdpA, sdpA). |

| 2,4-D butyl ester | Altered microbial population and community structure | Effects are concentration-dependent and influenced by soil type; can decrease GN/GP ratio. |

| 2,4-D | Readily degraded by soil microorganisms | Half-life of a few days to a few weeks. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is the cornerstone for separating Hexyl 2-(2,4-dichlorophenoxy)propionate and related compounds from complex sample matrices. The choice between liquid and gas chromatography depends on the analyte's volatility, polarity, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenoxy herbicides. mdpi.com For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.com This method separates compounds based on their hydrophobicity.

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and its pH are critical parameters that affect the retention of these compounds. mdpi.comhelixchrom.com While the hexyl ester can be analyzed directly, methods often focus on the parent acid, Dichlorprop (B359615). In such cases, a hydrolysis step to convert the ester to the acid would precede HPLC analysis. Detection is commonly achieved using ultraviolet (UV) detectors, as the dichlorophenoxy ring structure provides a strong chromophore. cipac.orgtandfonline.com A common detection wavelength for phenoxy herbicides is around 230 nm or 280 nm. cipac.orgtandfonline.com

Table 1: Example HPLC Conditions for Phenoxy Acid Herbicide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., LichroSpher RP select B) | tandfonline.com |

| Mobile Phase | Methanol/phosphate buffer (pH 2.5)/Propanol (50/42/8, v/v) | tandfonline.com |

| Flow Rate | 1.0 mL/min | mdpi.comtandfonline.com |

| Detection | UV Spectrophotometry at 230 nm | tandfonline.com |

Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds like herbicide esters. csic.es While phenoxy acids themselves are not volatile enough for direct GC analysis and require a derivatization step to convert them into esters, this compound, being an ester, could potentially be analyzed directly. nih.gov However, a more common and robust approach for phenoxy herbicides involves hydrolyzing the ester to the parent acid (Dichlorprop) and then derivatizing it to a more volatile and easily analyzable ester, such as the methyl ester, using reagents like diazomethane (B1218177) or BF₃-methanol. usgs.govepa.gov

GC coupled with a Mass Spectrometry (MS) detector provides high selectivity and sensitivity, allowing for definitive identification based on the mass spectrum and retention time. scispec.co.th The electron ionization (EI) mass spectrum would show characteristic fragment ions for the derivatized Dichlorprop molecule. scispec.co.th This technique is widely used for residue analysis in various matrices. nih.govepa.gov

Table 2: Typical GC-MS Parameters for Phenoxy Acid Herbicide (as methyl ester)

| Parameter | Condition | Source |

|---|---|---|

| Column | Capillary column (e.g., BP-5 or Rtx™-5) | csic.esscispec.co.th |

| Injector | Splitless mode, 250 °C | scispec.co.th |

| Carrier Gas | Helium | csic.es |

| Oven Program | Temperature gradient, e.g., 100 °C (1 min) to 300 °C at 10 °C/min | scispec.co.th |

| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) | scispec.co.th |

| Derivatization | Conversion to methyl ester (e.g., with BF₃-methanol) | epa.gov |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for analyzing pesticide residues and their metabolites in environmental and biological samples. diva-portal.org It combines the separation power of HPLC with the high sensitivity and specificity of triple quadrupole mass spectrometry. researchgate.net This method is particularly powerful for metabolite profiling. The primary metabolite of this compound in biological systems is expected to be the parent acid, Dichlorprop, and its further degradation product, 2,4-dichlorophenol (B122985). nih.gov

LC-MS/MS methods typically use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecular ions of the acidic herbicides and their metabolites. nih.gov The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) allows for highly selective quantification even in complex matrices, by monitoring specific precursor-to-product ion transitions. nih.govlcms.cz This approach offers very low limits of detection, often in the nanogram per liter (ng/L) range for water samples. nih.govnih.gov

Spectroscopic Characterization Techniques for Environmental Residues

Spectroscopic techniques are valuable for the structural characterization of compounds. For this compound residues, UV-Visible and Fourier-transform infrared (FTIR) spectroscopy can provide key information.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is dominated by the absorption of the 2,4-dichlorophenyl chromophore. The parent acid, Dichlorprop, shows maximum absorption wavelengths around 205, 230, and 285 nm. herts.ac.ukresearchgate.net The hexyl ester is expected to have a very similar UV-Vis absorption profile. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the C-O-C (ether) linkage, the C=O (ester) group, the C-Cl bonds, and the aromatic ring vibrations. researchgate.netnih.gov These spectral fingerprints can help in the identification and characterization of the compound.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial to isolate this compound from complex matrices like soil, water, and biological tissues, and to concentrate it prior to instrumental analysis. encyclopedia.pub

Liquid-Liquid Extraction (LLE): A traditional method where the sample is acidified to ensure the phenoxy acid (if hydrolyzed) is in its non-ionized form, and then extracted into an immiscible organic solvent like diethyl ether or methylene (B1212753) chloride. usgs.gov

Solid-Phase Extraction (SPE): This is the most common technique for water samples. The water sample is passed through a cartridge containing a solid sorbent (e.g., C18, graphitized carbon black, or polymeric sorbents) that retains the analyte. tandfonline.comnih.govresearchgate.net The analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration. For phenoxy acids, acidification of the sample to a pH below their pKa is necessary to ensure retention on reversed-phase sorbents. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the extraction of pesticide residues from food and other solid matrices. eurl-pesticides.eusigmaaldrich.com It typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE with sorbents like primary secondary amine (PSA) to remove interferences. eurl-pesticides.eusigmaaldrich.com For acidic pesticides like Dichlorprop, modifications to the standard QuEChERS protocol may be necessary.

Method Validation and Quality Assurance in Environmental Monitoring

To ensure the reliability and accuracy of analytical data, methods for determining this compound must be rigorously validated. nih.goveurl-pesticides.eu Quality assurance (QA) and quality control (QC) protocols are essential components of any environmental monitoring program. deskera.comepa.gov

Key validation parameters include: nih.govaustinpublishinggroup.comthermofisher.com

Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix. austinpublishinggroup.com

Linearity: The range over which the instrument response is proportional to the analyte concentration. austinpublishinggroup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov For phenoxy herbicides in water, LOQs in the low ng/L to µg/L range are often achieved. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, typically assessed through recovery experiments by analyzing spiked blank samples. Recoveries are generally expected to be within the 70-120% range. nih.govaustinpublishinggroup.com

Precision: The degree of agreement among repeated measurements, expressed as relative standard deviation (RSD). RSD values should typically be ≤ 20%. nih.gov

Quality control measures involve the routine analysis of procedural blanks, spiked samples, and certified reference materials (if available) to monitor the performance of the method over time. nih.govresearchgate.net The use of internal standards, such as isotopically labeled analogues of the target analyte, is highly recommended, especially in MS-based methods, to correct for matrix effects and variations during sample preparation and analysis. researchgate.net

Table 3: Validation Parameters for Phenoxy Herbicide Analysis by LC-MS/MS

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Recovery | 71% - 118% | nih.gov |

| Precision (RSD) | < 20% | nih.gov |

| LOQ (Water) | 0.01 µg/L | researchgate.net |

| Linearity (r²) | > 0.99 | austinpublishinggroup.com |

Advanced Research and Future Directions

Structure-Activity Relationship (SAR) Studies for Optimized Herbicidal Efficacy and Reduced Environmental Footprint

Structure-Activity Relationship (SAR) studies are crucial for refining the molecular architecture of herbicides like Hexyl 2-(2,4-dichlorophenoxy)propionate. The goal is to enhance their weed-killing power while minimizing their impact on non-target organisms and the environment. This involves systematically modifying parts of the molecule and assessing the resulting changes in biological activity and environmental behavior.

Influence of Alkyl Chain Length on Biological Activity and Environmental Fate

The alkyl ester group, in this case, the hexyl chain, plays a significant role in the physicochemical properties and biological activity of phenoxypropionate herbicides. Research into homologous series of these compounds reveals clear trends related to the length of the alkyl chain.

Studies on herbicidal ionic liquids derived from 2-(2,4-dichlorophenoxy)propionate (dichlorprop) have shown that altering the alkyl chain length from ethyl to octadecyl systematically affects properties like hydrophobicity, viscosity, and thermal stability. researchgate.net Generally, increasing the alkyl chain length enhances the compound's hydrophobicity, as indicated by higher octanol-water partition coefficients (log Kₒw). researchgate.net This increased lipophilicity can improve adherence to the waxy cuticle of plant leaves and potentially enhance uptake.

However, the relationship is not always linear. For certain biological endpoints, optimal activity is observed with a specific chain length. For instance, in one study, high affinity binding to cannabinoid receptors for a different class of molecules required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons (heptyl) led to a significant drop in binding affinity. nih.gov While the receptor is different, this illustrates the principle that an optimal alkyl chain length often exists for receptor interaction. In the case of dichlorprop (B359615) derivatives, products with longer alkyl chains (dodecyl and octadecyl) showed the highest herbicidal efficacy against several weed species. researchgate.net

From an environmental standpoint, a longer alkyl chain can decrease volatility. researchgate.net The higher hydrophobicity associated with longer chains, such as the hexyl group, can also lead to stronger adsorption to soil organic matter, which may reduce the potential for leaching into groundwater. researchgate.netfao.org

Table 1: Effect of Alkyl Chain Length on Herbicide Properties An illustrative table based on general findings from studies on homologous series of herbicidal ionic liquids. researchgate.net

| Alkyl Chain Length | Relative Herbicidal Efficacy | Hydrophobicity (log Kₒw) | Potential for Leaching |

|---|---|---|---|

| Short (e.g., Ethyl) | Moderate | Lower | Higher |

| Medium (e.g., Hexyl) | High | Intermediate | Intermediate |

| Long (e.g., Dodecyl) | Highest | Higher | Lower |

Substituent Effects on Photochemical Behavior

The photochemical behavior of this compound is largely dictated by the dichlorinated phenyl ring. The chlorine substituents and the phenoxy ether linkage are the primary sites for photochemical reactions. Upon exposure to sunlight, particularly UV radiation, the compound can undergo degradation. fao.org

Studies on various 2,4-D esters show that photolysis is a relevant, albeit sometimes slow, degradation pathway. inchem.org The primary photochemical transformation involves the reductive dehalogenation of the aromatic ring, where a chlorine atom is replaced by a hydrogen atom. This can lead to the formation of metabolites such as 2-ethylhexyl-4-chlorophenoxyacetate. inchem.org Another significant degradation reaction is the cleavage of the ether bond linking the phenyl ring to the propionate (B1217596) side chain, which yields 2,4-dichlorophenol (B122985) (2,4-DCP) as a major degradate. inchem.org The half-life for the photodegradation of the related 2,4-D ethylhexyl ester has been calculated at over 100 days in light, indicating a degree of persistence. inchem.org The specific substituents on the phenyl ring influence the rate and products of photolysis, with the positions of the chlorine atoms affecting the molecule's electronic properties and susceptibility to photochemical attack.

Investigating Mechanisms of Herbicide Resistance in Weeds

The development of herbicide resistance in weed populations is a significant challenge in agriculture. While resistance to phenoxy herbicides like dichlorprop has been reported less frequently than for other herbicide classes such as triazines, it remains a critical area of research. nih.govresearchgate.net Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). pesticidestewardship.orgmountainscholar.org

Target-Site Resistance (TSR): For synthetic auxins, the primary target is the TIR1/AFB family of auxin co-receptors. nih.govnih.gov TSR typically involves mutations in the genes encoding these receptor proteins. scielo.br Such mutations can alter the structure of the auxin-binding pocket, reducing the binding affinity of the herbicide molecule. pesticidestewardship.orgnih.gov Consequently, the herbicide is less effective at initiating the downstream signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins and subsequent lethal gene expression. nih.govmountainscholar.org For example, a deletion in the degron tail of an Aux/IAA protein in Amaranthus tuberculatus has been linked to 2,4-D resistance by making the repressor protein more stable and less susceptible to degradation. mountainscholar.org

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. mountainscholar.orgucanr.edu This is often achieved through enhanced metabolism, where the resistant weed biotype can more rapidly detoxify the herbicide. umn.edu Key enzyme systems involved include cytochrome P450 monooxygenases, which can hydroxylate the herbicide, and glutathione-S-transferases, which conjugate it to facilitate sequestration or further degradation. ucanr.eduuppersouthplatte.org Other NTSR mechanisms include reduced herbicide uptake, altered translocation (sequestering the herbicide in vacuoles or cell walls), or the over-expression of the target protein. pesticidestewardship.orguppersouthplatte.org

Development and Evaluation of Bioremediation Strategies for Contaminated Environments

Due to their widespread use, phenoxy herbicides and their metabolites can contaminate soil and water. nih.gov Bioremediation, which uses microorganisms to break down pollutants, is considered an environmentally sustainable and cost-effective method for cleaning up contaminated sites. nih.govscielo.br

This compound is an ester that readily hydrolyzes in soil and water to its parent acid, dichlorprop, and subsequently to its core components, including 2,4-D and the metabolite 2,4-dichlorophenol (2,4-DCP). fao.org Therefore, bioremediation strategies largely focus on the degradation of these compounds. Numerous soil bacteria and fungi have been identified that can utilize 2,4-D as a carbon source. nih.govacs.org

Key microbial genera with proven 2,4-D-degrading capabilities include Cupriavidus, Pseudomonas, Sphingomonas, and Achromobacter. nih.gov For example, Cupriavidus gilardii T-1 has been shown to rapidly degrade 2,4-D by first cleaving the ether bond to form 2,4-DCP, which is then hydroxylated and further broken down. acs.org The efficiency of these microorganisms is dependent on environmental conditions such as pH, temperature, and the concentration of the pollutant. acs.org Research focuses on isolating novel, highly efficient microbial strains and optimizing conditions for their use in bioremediation applications, such as bioaugmentation of contaminated soils or use in bioreactors for treating contaminated water. nih.govscielo.br

Table 2: Microorganisms Involved in Bioremediation of 2,4-D A summary of key microbial genera identified for degrading 2,4-D and its metabolites. nih.govscielo.bracs.org

| Microorganism Genus | Type | Key Degradation Step |

|---|---|---|

| Cupriavidus | Bacterium | Cleavage of ether bond, hydroxylation of phenol (B47542) ring |

| Pseudomonas | Bacterium | Metabolizes 2,4-D as a carbon source |

| Serratia | Bacterium | Degradation of 2,4-D |

| Penicillium | Fungus | Degradation of 2,4-D |

| Sphingomonas | Bacterium | Metabolizes 2,4-D via specific enzyme pathways |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to accelerate herbicide discovery and to understand complex biological interactions at the molecular level. These approaches allow researchers to predict how molecules like this compound will behave and interact with their biological targets before they are synthesized.

Conformational Analysis and Molecular Interactions

Molecular modeling techniques, such as homology modeling and molecular docking, are used to build three-dimensional models of herbicide-receptor complexes. nih.govnih.gov For this compound, this involves modeling its interaction with the auxin receptor binding pocket (e.g., of TIR1 or AFB5). nih.govnih.gov

Conformational analysis examines the different spatial arrangements (conformations) of the herbicide molecule and how these affect its ability to fit into the receptor's binding site. The flexibility of the hexyl chain and the orientation of the dichlorophenoxy ring are critical for achieving an optimal fit.

Molecular dynamics simulations can then be used to study the stability of the herbicide-receptor complex over time. nih.gov These simulations reveal the key forces that maintain the interaction. For related aryloxy-phenoxy-propionate herbicides, studies have shown that van der Waals forces and electrostatic interactions are the primary drivers for maintaining the stability of the complex. nih.gov By calculating electrostatic surface potential (ESP) maps, researchers can visualize the positive and negative regions of the herbicide and the receptor, predicting how they will align and interact. mdpi.com These computational insights are invaluable for designing new herbicide variants with improved binding affinity and, therefore, higher efficacy. nih.gov

Simulation of Environmental Transformation Pathways

The environmental fate of a pesticide, such as this compound, is of significant interest for assessing potential risks to non-target organisms and ecosystems. nih.gov Computational modeling and simulation have become indispensable tools for predicting the transformation and movement of such chemicals in the environment. brieflands.com These models are particularly useful for estimating the persistence and mobility of pesticides, which are key factors in determining whether a substance will remain localized or be transported to other environmental compartments like groundwater. brieflands.com

Computer simulations of the environmental transformation pathways of this compound would likely employ a variety of models that integrate its physicochemical properties with environmental parameters. These models can simulate key degradation processes, including hydrolysis, photolysis, and biodegradation, under different environmental scenarios.

One common approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.org QSARs are mathematical models that relate the chemical structure and physicochemical properties of a compound to its environmental behavior and effects. ecetoc.org For a compound like this compound, a QSAR model could be developed to predict its degradation rate based on its molecular structure and properties like the octanol-water partition coefficient (Kow). ecetoc.org

More complex, mechanistic models are also employed to simulate the environmental fate of pesticides. Models such as LEACHP (Leaching Estimation and Chemistry Model - Pesticide), PELMO (Pesticide Leaching Model), and MACRO (a model for water flow and solute transport in macroporous soil) are widely used for pesticide registration purposes. researchgate.netpfmodels.org These models can simulate the movement and degradation of a pesticide through the soil profile by considering factors like soil type, climate, and agricultural practices. pfmodels.orgresearchgate.net For instance, a model like LEACHP could be used to predict the potential for this compound to leach into groundwater based on its sorption characteristics and degradation rates in different soil layers. researchgate.net

The simulation of environmental transformation pathways for this compound would involve the following key aspects:

Hydrolysis Simulation: Models would predict the rate of hydrolysis of the ester bond in this compound to form 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop) and hexanol. This would be simulated under various pH and temperature conditions representative of different aquatic environments.

Photolysis Simulation: The models would simulate the degradation of the molecule when exposed to sunlight. This is particularly relevant for the compound when present on soil surfaces or in surface waters. The simulation would estimate the photodegradation rate and identify potential photoproducts.

Biodegradation Simulation: The simulation would model the microbial breakdown of this compound in soil and water. This is a crucial pathway for the degradation of many organic pollutants. ecetoc.org The models would incorporate parameters such as the soil's microbial activity and organic carbon content to predict the biodegradation half-life (DT50). brieflands.com

The output of such simulations provides valuable data for environmental risk assessment. For example, the predicted half-lives in different environmental compartments (soil, water, sediment) can indicate the persistence of the compound. The predicted environmental concentrations (PECs) can be compared to ecotoxicological data to assess the risk to aquatic and terrestrial organisms.

The following interactive data table illustrates the type of data that could be generated from a simulation study on the environmental transformation of this compound.

| Environmental Compartment | Transformation Process | Key Simulation Parameter | Predicted Half-Life (Days) | Primary Transformation Product |

| Surface Water (pH 7) | Hydrolysis | Hydrolysis Rate Constant | 30 | 2-(2,4-dichlorophenoxy)propionic acid |

| Surface Water (Sunlight) | Photolysis | Quantum Yield | 15 | Chlorinated phenols |

| Aerobic Soil | Biodegradation | DT50 | 25 | 2-(2,4-dichlorophenoxy)propionic acid |

| Anaerobic Sediment | Biodegradation | DT50 | 90 | 2-(2,4-dichlorophenoxy)propionic acid |

It is important to note that the accuracy of these simulations depends heavily on the quality of the input data, including the physicochemical properties of the compound and the environmental parameters used in the model. pfmodels.org Therefore, model predictions should ideally be validated with experimental data from laboratory or field studies. ecetoc.org

Q & A

Q. What are the optimal methodologies for synthesizing Hexyl 2-(2,4-dichlorophenoxy)propionate in academic laboratories?

The compound can be synthesized via esterification of 2-(2,4-dichlorophenoxy)propionic acid with hexanol. A typical procedure involves dissolving the acid in methanol, adding a catalytic amount of sulfuric acid, and refluxing for 4 hours. Post-reaction, the product is isolated via precipitation in ice water, followed by filtration, washing, and recrystallization from ethanol . Ensure compatibility of reagents and solvents with oxidizing agents is avoided to prevent side reactions .

Q. How should researchers safely handle and store this compound to minimize risks?

Store in tightly sealed containers in a cool, ventilated area away from moisture and metals. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) to prevent decomposition or explosions. Use personal protective equipment (PPE), including gloves and eye protection, and implement engineering controls (e.g., fume hoods) during handling .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) is effective for enantiomeric separation and purity assessment. For example, reverse-phase HPLC with chiral columns can resolve stereoisomers, while mass spectrometry (MS) confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies structural features, such as the hexyl ester linkage and dichlorophenoxy groups .

Q. What factors influence the compound’s stability under experimental conditions?

Stability is compromised by UV light, elevated temperatures (>40°C), and acidic/alkaline conditions. Hydrolysis of the ester bond can occur in aqueous environments, releasing 2-(2,4-dichlorophenoxy)propionic acid. Use inert atmospheres (e.g., argon) during storage and avoid prolonged exposure to light .

Advanced Research Questions

Q. How does microbial degradation of this compound occur, and what enzymes are involved?

The compound is metabolized by α-ketoglutarate-dependent dioxygenases (e.g., RdpA) in soil bacteria. These enzymes cleave the ether bond, yielding 2,4-dichlorophenol and propionate derivatives. Post-translational oxidative modifications of RdpA enhance catalytic efficiency, as shown in Sphingomonas spp. .

Q. What are the implications of enantiomeric differences in biological activity?

The (R)-enantiomer of the parent acid, 2-(2,4-dichlorophenoxy)propionic acid, exhibits higher herbicidal activity due to stereospecific binding to auxin receptors. Enantiomeric resolution via chiral HPLC is critical for studying structure-activity relationships and environmental fate .

Q. How does the compound’s lipophilicity affect its environmental persistence and bioavailability?

The hexyl ester group increases log P (octanol-water partition coefficient), enhancing soil adsorption and reducing leaching. However, this prolongs half-life in anaerobic environments. Degradation rates correlate with microbial activity and soil pH, as shown in studies on analogous chlorophenoxy herbicides .

Q. What synergistic or antagonistic effects are observed when combined with other agrochemicals?

Co-application with glyphosate may reduce efficacy due to competition for plant uptake pathways. Conversely, mixing with surfactants (e.g., polyoxyethylene amines) improves foliar penetration. Systematic dose-response assays are recommended to optimize formulations .

Q. How can contradictory data on toxicity thresholds be resolved in ecotoxicological studies?

Variability arises from differences in test organisms (e.g., Daphnia magna vs. Chlorella vulgaris) and exposure durations. Standardize assays using OECD guidelines and include metabolomic profiling to distinguish acute vs. chronic effects. Cross-validate results with computational models (e.g., QSAR) .

Methodological Considerations

- Experimental Design : Use controlled biodegradation studies with isotope-labeled compounds to track metabolic pathways .

- Data Validation : Employ triplicate sampling and statistical tools (e.g., ANOVA) to address variability in environmental samples .

- Safety Protocols : Regularly monitor airborne concentrations using gas chromatography to ensure workplace exposure limits are not exceeded .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.